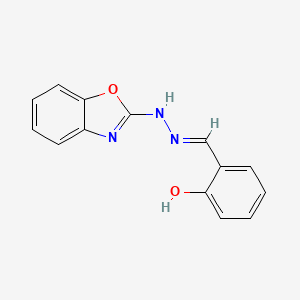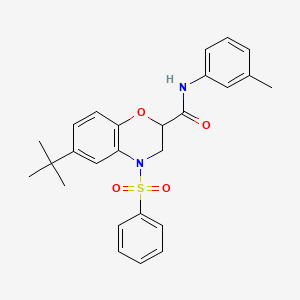![molecular formula C29H31N3O2 B11226455 N-[2-(4-benzoyl-1-piperazinyl)phenyl]-1-phenylcyclopentanecarboxamide](/img/structure/B11226455.png)
N-[2-(4-benzoyl-1-piperazinyl)phenyl]-1-phenylcyclopentanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(4-benzoylpiperazin-1-yl)phenyl]-1-phenylcyclopentane-1-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperazine ring substituted with a benzoyl group, a phenyl group, and a cyclopentane carboxamide moiety. Its multifaceted structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in medicinal chemistry and other scientific disciplines.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-benzoylpiperazin-1-yl)phenyl]-1-phenylcyclopentane-1-carboxamide typically involves multiple steps, starting with the preparation of the piperazine ring. One common method involves the reaction of 1-benzoylpiperazine with 2-bromo-1-phenylcyclopentane under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. Continuous flow reactors and automated synthesis platforms can be employed to optimize reaction conditions and increase yield. The use of catalysts and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the production of high-purity compounds suitable for research and application.
Analyse Des Réactions Chimiques
Types of Reactions
N-[2-(4-benzoylpiperazin-1-yl)phenyl]-1-phenylcyclopentane-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups like halides or hydroxyl groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
N-[2-(4-benzoylpiperazin-1-yl)phenyl]-1-phenylcyclopentane-1-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including its role as a ligand for certain receptors or enzymes.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism of action of N-[2-(4-benzoylpiperazin-1-yl)phenyl]-1-phenylcyclopentane-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of the target molecule. This interaction can lead to various biological effects, such as inhibition or activation of enzymatic activity, alteration of signal transduction pathways, or changes in gene expression.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(4-(4-benzoylpiperazin-1-yl)phenyl)-2-(naphthalen-2-yloxy)acetamide
- N-(4-(4-benzoylpiperazin-1-yl)phenyl)-2-(m-tolyloxy)acetamide
- (4-benzoylpiperazin-1-yl)(2-nitrophenyl)methanone
Uniqueness
N-[2-(4-benzoylpiperazin-1-yl)phenyl]-1-phenylcyclopentane-1-carboxamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo a variety of chemical reactions and its potential interactions with biological targets make it a versatile compound for research and application.
Propriétés
Formule moléculaire |
C29H31N3O2 |
|---|---|
Poids moléculaire |
453.6 g/mol |
Nom IUPAC |
N-[2-(4-benzoylpiperazin-1-yl)phenyl]-1-phenylcyclopentane-1-carboxamide |
InChI |
InChI=1S/C29H31N3O2/c33-27(23-11-3-1-4-12-23)32-21-19-31(20-22-32)26-16-8-7-15-25(26)30-28(34)29(17-9-10-18-29)24-13-5-2-6-14-24/h1-8,11-16H,9-10,17-22H2,(H,30,34) |
Clé InChI |
AGKFJCNBWMBELU-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(C1)(C2=CC=CC=C2)C(=O)NC3=CC=CC=C3N4CCN(CC4)C(=O)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-methyl-N-[2-(2-methylphenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B11226374.png)
![N-(4-fluorophenyl)-2-[2-oxo-4-(piperidin-1-ylcarbonyl)quinolin-1(2H)-yl]acetamide](/img/structure/B11226379.png)
![4-[4-(4-fluorophenyl)piperazin-1-yl]-7-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11226383.png)
![2-(2-chlorophenoxy)-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]acetamide](/img/structure/B11226390.png)
![1-(3-chlorophenyl)-4-(4-ethylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11226396.png)

![2-(3,4-Dimethoxyphenethyl)-7-(3-thienyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11226423.png)
![2'-cyclopentyl-N-(2-methylpropyl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide](/img/structure/B11226426.png)
![N-(4-iodophenyl)-2-({4-methyl-5-[1-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)ethyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B11226444.png)
![2-{[5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(furan-2-ylmethyl)acetamide](/img/structure/B11226461.png)
![(2Z)-6-chloro-2-[(4-methoxyphenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide](/img/structure/B11226467.png)

![3-[5-(benzylamino)-1,3,4-thiadiazol-2-yl]-6-nitro-2H-chromen-2-one](/img/structure/B11226476.png)
![7-(4-ethoxyphenyl)-4-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11226480.png)
